8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzimidazole moiety linked to a purine core, which is further substituted with a methoxyethyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment to the Purine Core: The synthesized benzimidazole is then linked to the purine core through a thiol-ether linkage. This step often involves the use of a thiolating agent such as thiourea or a similar sulfur donor.
Introduction of Substituents: The methoxyethyl and methyl groups are introduced through alkylation reactions, typically using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzimidazole or purine rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced benzimidazole or purine rings.
Scientific Research Applications
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: It is investigated for its potential effects on cellular pathways and its ability to modulate enzyme activity.
Biochemistry: The compound is used in studies to understand the interactions between small molecules and nucleic acids or proteins.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may target specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It could influence various cellular pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(1H-benzimidazol-2-ylsulfanyl)-3-methylpurine-2,6-dione: Lacks the methoxyethyl group, which may affect its biological activity and solubility.
7-(2-methoxyethyl)-3-methylpurine-2,6-dione: Lacks the benzimidazole moiety, which could alter its interaction with biological targets.
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione: The hydroxyethyl group may confer different chemical reactivity and biological properties compared to the methoxyethyl group.
Uniqueness
The presence of both the benzimidazole moiety and the methoxyethyl group in 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione makes it unique among similar compounds. This combination of functional groups may enhance its ability to interact with a broader range of biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-21-12-11(13(23)20-15(21)24)22(7-8-25-2)16(19-12)26-14-17-9-5-3-4-6-10(9)18-14/h3-6H,7-8H2,1-2H3,(H,17,18)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDXROUJLXPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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